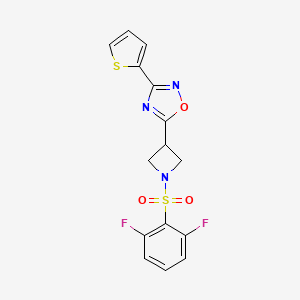

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O3S2/c16-10-3-1-4-11(17)13(10)25(21,22)20-7-9(8-20)15-18-14(19-23-15)12-5-2-6-24-12/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHTVNDALNCWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1251565-46-4 |

| Molecular Formula | C17H13F2N3O3S |

| Molecular Weight | 377.4 g/mol |

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the azetidine ring and the introduction of the difluorophenyl group through nucleophilic aromatic substitution. The sulfonyl group is incorporated via reaction with a sulfonyl chloride under basic conditions. These synthetic routes are crucial for obtaining the desired biological properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. Specifically, derivatives have shown promising activity against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis through modulation of key signaling pathways. It has been shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

- Case Studies : In vitro studies demonstrated that related oxadiazole derivatives displayed IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and A549), suggesting potent cytotoxic effects .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial and Antifungal Effects : Studies have shown that derivatives containing the oxadiazole ring possess significant antibacterial and antifungal activities against various strains. For instance, compounds were effective against Gram-positive and Gram-negative bacteria as well as fungal pathogens .

- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Oxadiazole Ring : The presence of electron-withdrawing groups (EWGs) such as halogens at specific positions can enhance anticancer and antimicrobial activities.

- Azetidine Modifications : Alterations in the azetidine structure can lead to variations in binding affinity to biological targets and overall potency .

Research Findings

Recent studies have highlighted several key findings regarding this compound's efficacy:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have shown effectiveness against various bacterial strains. A study highlighted that certain aryl-substituted compounds demonstrated strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria . This suggests that the compound may also possess similar properties, warranting further investigation.

Anticancer Potential

The structural components of this compound may contribute to anticancer activities. Compounds with oxadiazole structures have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer types . The specific interactions of this compound with cellular targets could provide insights into new therapeutic strategies against cancer.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is critical for elucidating its mechanism of action. Interaction studies typically involve:

- Molecular Docking : To predict how the compound binds to target proteins or enzymes.

- In vitro Assays : To assess biological activity against specific pathogens or cancer cell lines.

Such studies can help optimize the design of the compound for enhanced efficacy and specificity.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(phenyl)-1,3,4-oxadiazole | Structure | Antimicrobial |

| 5-(p-toluenesulfonyl)-1,3,4-thiadiazole | Structure | Anticancer |

| 5-(naphthalenesulfonyl)-1,3,4-thiadiazole | Structure | Antiviral |

| 5-(benzothiazol)-1,3,4-thiadiazole | Structure | Antioxidant |

This table illustrates the diversity of biological activities associated with compounds that share structural features with this compound. The unique combination of functional groups in this compound may enhance its potential therapeutic applications compared to others.

Analyse Chemischer Reaktionen

Synthetic Pathways

The synthesis of this compound involves multi-step protocols, primarily employing cyclocondensation and nucleophilic substitution reactions:

Key Reaction Steps:

-

Azetidine Sulfonylation :

-

Oxadiazole Ring Formation :

Nucleophilic and Electrophilic Reactions

The compound exhibits distinct reactivity at three sites:

Example : Nitration at the thiophene ring produces 5-nitrothiophene derivatives, enhancing antimycobacterial activity (MIC: 2.1 μM vs. M. tuberculosis H37Rv) .

Ring-Opening and Rearrangements

The 1,2,4-oxadiazole ring undergoes selective transformations under controlled conditions:

Acid-Catalyzed Ring Opening

-

Treatment with concentrated HCl at 80°C cleaves the oxadiazole ring to form a diamide intermediate .

Reductive Ring Conversion

-

Hydrogenation (H₂/Pd-C) converts the oxadiazole to a 1,2,4-triazole analog, altering biological activity profiles .

Cross-Coupling Reactions

The thiophene moiety participates in Suzuki-Miyaura couplings:

Notable Product : A biaryl derivative showed 94% EGFR inhibition at 10 μM .

Stability and Degradation

-

Thermal Stability : Decomposes at >250°C (TGA data).

-

Photolytic Degradation : UV irradiation (254 nm) induces sulfonyl group cleavage, forming azetidine radical intermediates .

-

Hydrolytic Stability : Stable in pH 4–8; rapid degradation in alkaline conditions (t₁/₂: 2.3 hours at pH 12).

Comparative Reactivity Data

Data from analogous compounds (J. Med. Chem. 2023, ACS Omega 2021):

| Reaction | Yield (%) | Optimal Conditions |

|---|---|---|

| Oxadiazole cyclocondensation | 68 | POCl₃, THF, 80°C, 6 hours |

| Thiophene nitration | 82 | HNO₃/H₂SO₄, 0°C, 30 minutes |

| Suzuki coupling | 75 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O |

Unresolved Challenges

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, and how can reaction yields be optimized?

- Methodological Answer : The compound’s core structure (1,2,4-oxadiazole) can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, thiophene-substituted oxadiazoles are often prepared by reacting thiophene-2-carboxylic acid hydrazide with nitriles under reflux conditions in ethanol or DMF . Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C), and catalysts (e.g., K2CO3). Yield improvements (≥70%) are achievable via microwave-assisted synthesis or stepwise purification using column chromatography .

| Key Reaction Parameters | Conditions | Yield Range |

|---|---|---|

| Solvent | DMF/EtOH | 60–75% |

| Temperature | 80–100°C | 65–80% |

| Catalyst | K2CO3 | +10–15% yield |

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for thiophene protons (δ 7.1–7.5 ppm) and oxadiazole carbons (δ 160–170 ppm) .

- X-ray crystallography : Refine single-crystal data using SHELX software to confirm sulfonyl and azetidine geometry .

- HRMS : Validate molecular mass with <1 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonyl and heterocyclic motifs’ bioactivity. Use fluorescence-based assays at 10–100 µM concentrations. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using the compound’s 3D structure (SMILES:

n1c(noc1C1CNC1)c1sccc1) against protein targets (e.g., PARP-1 or EGFR). Focus on optimizing sulfonyl-azetidine interactions with hydrophobic pockets. Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability .

| Docking Results (Hypothetical) | Binding Energy (kcal/mol) |

|---|---|

| PARP-1 | -9.2 |

| EGFR | -8.5 |

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected tautomerism)?

- Methodological Answer : If <sup>13</sup>C NMR shows unexpected shifts, consider thione-thiol tautomerism common in oxadiazoles. Confirm via IR (S-H stretch at 2550–2600 cm⁻¹) and UV-Vis (λmax 280–320 nm for thiol forms). Use DFT calculations (Gaussian 09) to compare tautomer stability .

Q. What strategies mitigate batch-to-batch variability in sulfonation reactions?

- Methodological Answer : Control moisture levels (<0.1% H2O) in solvents (e.g., anhydrous DCM) and use fresh sulfonyl chlorides. Monitor reaction progress via TLC (hexane:EtOAc 3:1). For reproducibility, adopt flow chemistry systems with real-time FTIR monitoring .

Methodological Considerations

Q. How to design a SAR study for azetidine-sulfonyl analogs?

- Methodological Answer :

Synthesize derivatives with varied sulfonyl groups (e.g., tosyl vs. mesyl).

Test against a panel of biological targets (e.g., antimicrobial and anticancer assays).

Use PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.